molecular formula C11H16ClNO2 B15298408 2-Amino-5-phenylpentanoic acid hydrochloride

2-Amino-5-phenylpentanoic acid hydrochloride

Cat. No.: B15298408
M. Wt: 229.70 g/mol
InChI Key: ZVIHANCVVAVMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-phenylpentanoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 It is a derivative of 2-Amino-5-phenylpentanoic acid, which is an amino acid analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-phenylpentanoic acid hydrochloride typically involves the reaction of 2-Amino-5-phenylpentanoic acid with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the product. One common method involves dissolving 2-Amino-5-phenylpentanoic acid in an appropriate solvent, such as water or ethanol, and then adding hydrochloric acid to the solution. The reaction mixture is then stirred and heated to facilitate the formation of the hydrochloride salt. After the reaction is complete, the product is isolated by filtration or crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and yield, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-phenylpentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Scientific Research Applications

2-Amino-5-phenylpentanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-phenylpentanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. It may also interact with cellular receptors and signaling pathways, influencing various biological processes. The exact mechanism of action can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-phenylpentanoic acid
  • 5-Phenylvaleric acid
  • Phenylpentanoic acid

Uniqueness

2-Amino-5-phenylpentanoic acid hydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

2-amino-5-phenylpentanoic acid;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,12H2,(H,13,14);1H

InChI Key

ZVIHANCVVAVMNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.